

Application Notes: m-Methyl Red for Staining Acidic Tissues in Histopathology

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Compound of Interest

Compound Name: *m*-Methyl red

Cat. No.: B1265907

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Introduction

m-Methyl red (2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid) is a well-established pH indicator dye that exhibits a distinct color change in response to acidic conditions.^[1] While its primary use is in microbiology for the Methyl Red (MR) test to identify bacteria producing stable acids from glucose fermentation, it also has a specialized application in histopathology.^{[1][2][3]} In this context, **m-Methyl red** can be used as a vital stain to visually identify regions of acidity within tissue sections. Such acidic microenvironments can be indicative of various physiological and pathological processes, including hypoxic conditions, ischemic necrosis, high metabolic activity in tumors (the Warburg effect), and the presence of acid-producing microorganisms within tissues.^{[1][4]}

The dye operates within a pH range of 4.4 (red) to 6.2 (yellow).^{[3][5]} In environments with a pH below 4.4, the indicator is a vibrant red, while in environments with a pH above 6.2, it is yellow. This colorimetric response allows for the straightforward identification of acidic components or regions in a tissue sample. The staining mechanism is based on the attraction of the dye to protonated molecules in the tissue, effectively highlighting areas with a low pH.

These application notes provide a comprehensive overview, key data, and a detailed protocol for the use of **m-Methyl red** in staining acidic tissues for research and diagnostic development.

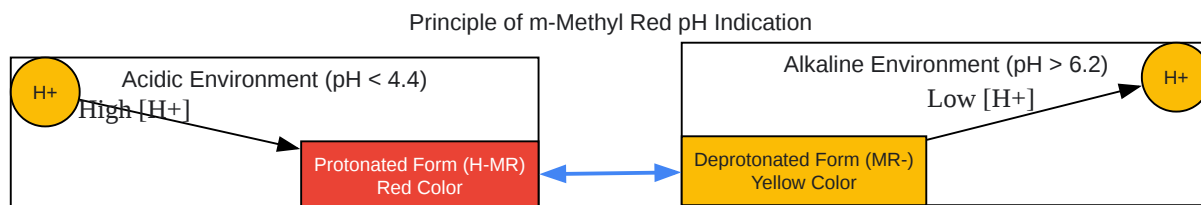
Physicochemical and Indicator Properties

The utility of **m-Methyl red** as a histological stain for acidic regions is dictated by its chemical properties and pH sensitivity. A summary of these properties is presented below.

Property	Value	Reference(s)
IUPAC Name	2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid	[2]
Synonyms	C.I. Acid Red 2	[1][2]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₂	[3]
Molecular Weight	269.30 g/mol	[2][3]
pKa	5.1	[1]
pH Indicator Range	4.4 – 6.2	[3][5][6]
Color in Acid (pH < 4.4)	Red	[1][5]
Color in Base (pH > 6.2)	Yellow	[1][5]
Appearance	Dark red crystalline powder	[1][2]
Solubility	Soluble in ethanol and acetic acid; Insoluble in water	[2]

Principle of Action and Relevant Biological Pathways

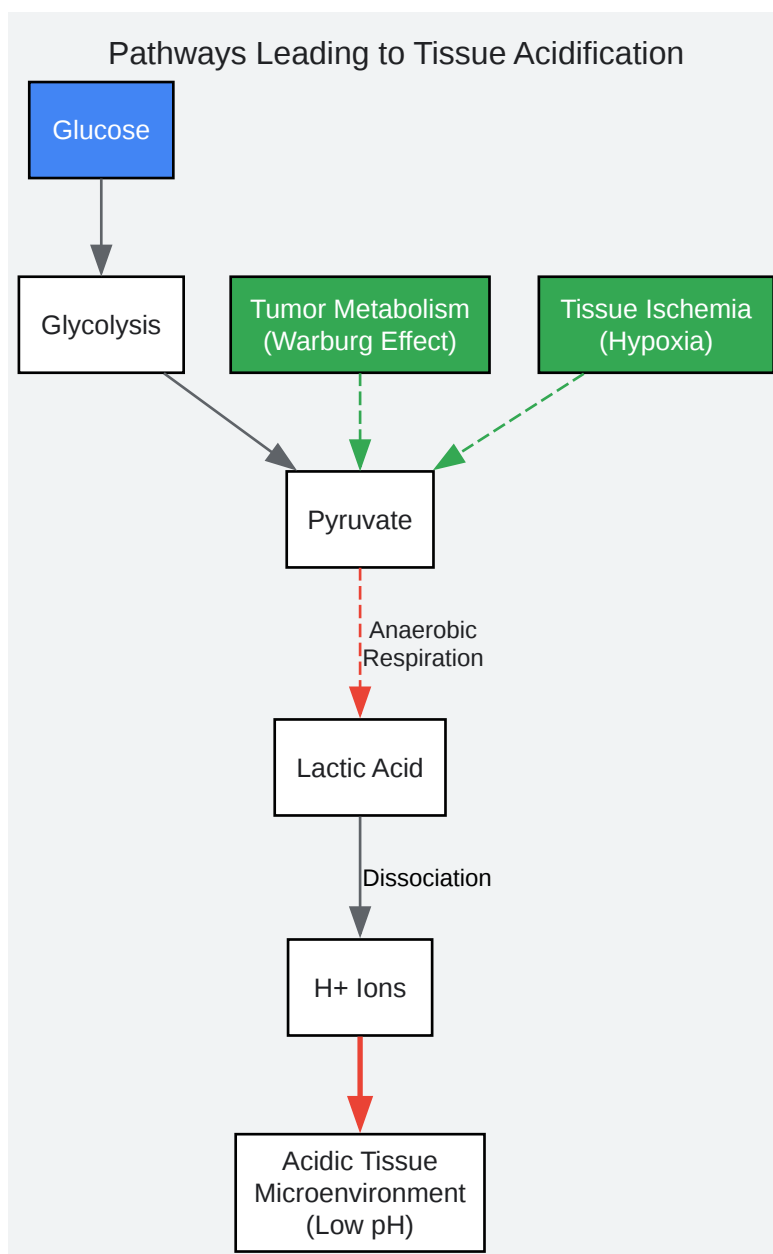
m-Methyl red is a weak acid that changes color depending on the concentration of hydrogen ions (H⁺) in its environment.[7] In an acidic solution, the equilibrium shifts to the protonated form of the dye, which appears red. This allows for the direct visualization of acidic loci within a tissue section.



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Figure 1: pH-dependent equilibrium of **m-Methyl red**.

Tissue acidity is not uniform and can be localized due to specific metabolic activities. For example, the "Warburg effect" in cancer cells describes a shift towards anaerobic glycolysis even in the presence of oxygen, leading to the production and secretion of lactic acid, thereby acidifying the tumor microenvironment. Similarly, tissue ischemia (lack of blood flow) forces cells into anaerobic respiration, also resulting in lactic acid buildup.



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Figure 2: Biological pathways causing localized tissue acidity.

Experimental Protocols

Preparation of m-Methyl Red Staining Solution (0.1%)

This protocol is adapted from standard preparations of indicator solutions.[4]

Reagents and Materials:

- **m-Methyl red** powder (CAS 493-52-7)
- 95% Ethyl Alcohol
- Distilled Water
- 500 mL volumetric flask
- Magnetic stirrer and stir bar
- Brown glass storage bottle

Procedure:

- Weigh out 0.1 g of **m-Methyl red** powder.
- Transfer the powder to a 500 mL volumetric flask.
- Add 300 mL of 95% ethyl alcohol to the flask.
- Place the flask on a magnetic stirrer and mix until the powder is completely dissolved.
- Once dissolved, add distilled water to bring the final volume to 500 mL.
- Transfer the solution to a labeled brown glass bottle for storage.
- Store the solution at 4-8°C. It is stable for up to one year.^[4]

Staining Protocol for Paraffin-Embedded Sections

Note: This is a generalized protocol. As **m-Methyl red** is not a standard histological stain, users must perform optimization for specific tissue types and fixation methods to achieve desired results.

Materials:

- Deparaffinized and rehydrated tissue sections on slides
- **m-Methyl red** staining solution (0.1%)

- Acidic differentiator (e.g., 1% Acetic Acid in 70% Ethanol, optional)
- 95% and 100% Ethyl Alcohol
- Xylene or xylene substitute
- Mounting medium and coverslips

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes, 5 minutes each.
 - Immerse in 100% ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% ethanol: 2 changes, 3 minutes each.
 - Rinse in distilled water for 5 minutes.
- Staining:
 - Immerse slides in the 0.1% **m-Methyl red** staining solution for 5-10 minutes. (Note: Optimal time may vary).
 - Briefly rinse in distilled water to remove excess stain.
- Differentiation (Optional):
 - If the staining is too intense, quickly dip the slides (1-3 seconds) in an acidic alcohol solution.
 - Immediately stop the differentiation by rinsing thoroughly in distilled water. This step allows for greater control over the staining intensity.
- Dehydration:
 - Immerse slides in 95% ethanol: 1 minute.

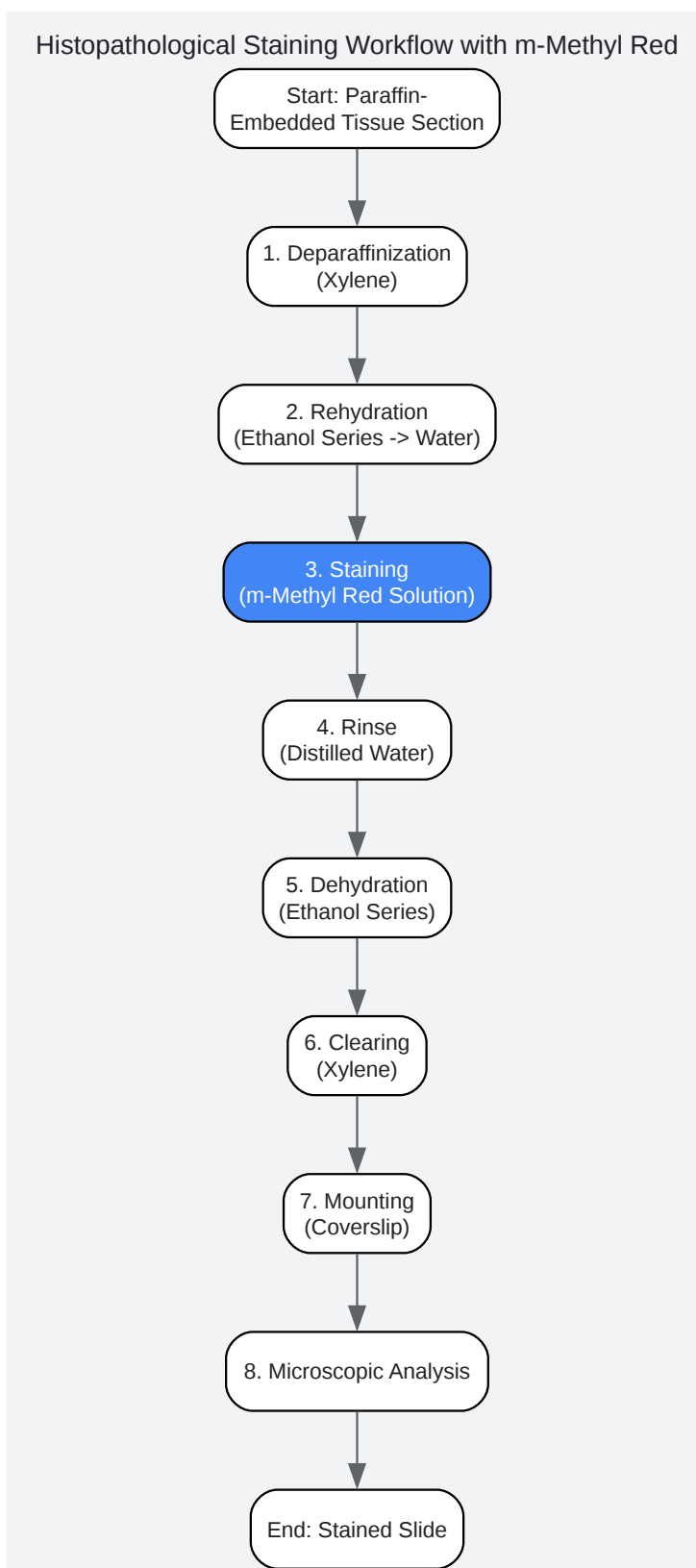
- Immerse in 100% ethanol: 2 changes, 2 minutes each.
- Clearing and Mounting:
 - Immerse slides in xylene or xylene substitute: 2 changes, 3 minutes each.
 - Apply a drop of mounting medium to the slide and place a coverslip, avoiding air bubbles.

Expected Results:

- Acidic Regions (pH < 4.4): Bright Red
- Neutral/Alkaline Regions (pH > 6.2): Yellow
- Intermediate pH: Orange

Workflow for Histological Staining

The overall process from tissue preparation to final analysis follows a standard histological workflow, outlined below.



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Figure 3: General experimental workflow for tissue staining.

Limitations and Considerations

- **Stability:** **m-Methyl red** can be reduced, leading to a loss of color. Readings and image capture should be performed promptly after staining.[8]
- **Fixation:** The type of fixative used can influence tissue pH. Buffered formalin is recommended to preserve the native pH as much as possible, but some alteration is unavoidable.
- **Specificity:** As a pH indicator, **m-Methyl red** is not specific to any single molecule but rather to the overall H^+ ion concentration. The red staining indicates acidity, but does not, by itself, identify the cause of that acidity.
- **Counterstaining:** Use of a counterstain is not generally recommended as it may interfere with the yellow/orange tones of the indicator. If necessary, a very light hematoxylin stain for nuclei could be tested, but it requires significant optimization.
- **Safety:** **m-Methyl red** is for in-vitro diagnostic use and should be handled by trained individuals. Standard laboratory safety precautions, including wearing gloves and eye protection, should be followed.[9]

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